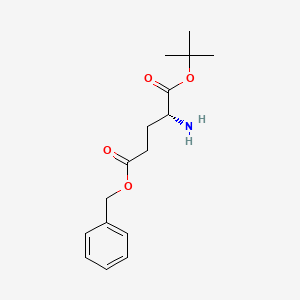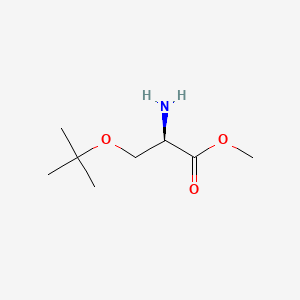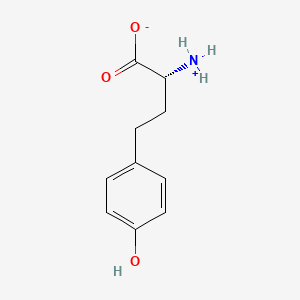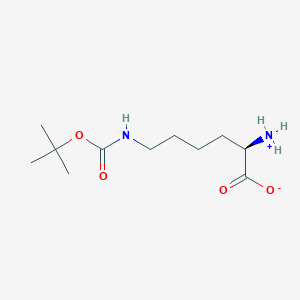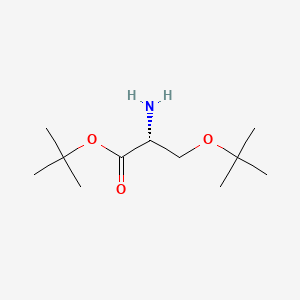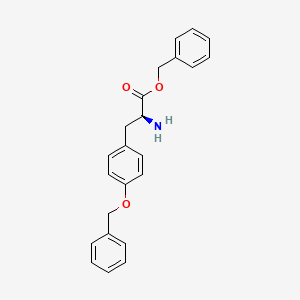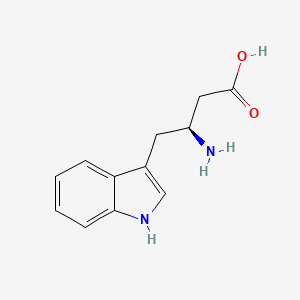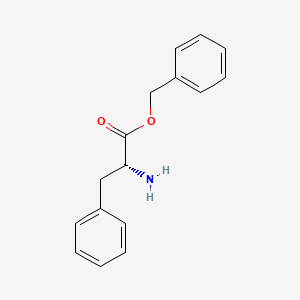
Benzyl D-phenylalaninate
Overview
Description
Benzyl D-phenylalaninate is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl D-phenylalaninate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl D-phenylalaninate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Gels and Material Science
Benzyl D-phenylalaninate derivatives have been extensively used in material science, especially in the development of low-molecular-weight gelators. These gelators are critical in fabricating physical or supramolecular softgel materials. They exhibit unique properties like reversible phase transitions and responsiveness to external stimuli. Such gels find applications in diverse fields such as drug delivery, tissue engineering, oil spills recovery, dye removal, extraction of heavy metals, and explosive detection (Das, Häring, Haldar, & Díaz Díaz, 2017).
Biochemistry and Microbiology
In microbiology, enzymes involved in the metabolism of phenylalanine and its derivatives have been studied. For instance, the enzyme phenylglyoxylate:acceptor oxidoreductase in Azoarcus evansii plays a role in anaerobic phenylalanine metabolism (Hirsch, Schägger, & Fuchs, 1998). Furthermore, the dynamics of phenylalanine derivatives in certain lyotropic systems have been investigated, providing insights into the molecular motions and interactions within these systems (Domenici, Marchetti, Cifelli, & Veracini, 2009).
Chemical Synthesis and Biotechnology
Benzyl D-phenylalaninate and its analogs have been synthesized for various purposes, including the development of oral hypoglycemic agents (Shinkai, Toi, Kumashiro, Seto, Fukuma, Dan, & Toyoshima, 1988). Additionally, these compounds are used in the biosynthesis of complex molecules like Taxol, an anticancer drug (Walker, Klettke, Akiyama, & Croteau, 2004).
Molecular Biology and Genetic Engineering
In molecular biology, benzyl D-phenylalaninate derivatives have been used in the genetic engineering of organisms like Escherichia coli. For example, the incorporation of p-benzoyl-l-phenylalanine into proteins in response to specific codons has been explored for studying protein interactions (Chin, Martin, King, Wang, & Schultz, 2002).
properties
IUPAC Name |
benzyl (2R)-2-amino-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15H,11-12,17H2/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRSPUHXEPWUBZ-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl D-phenylalaninate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

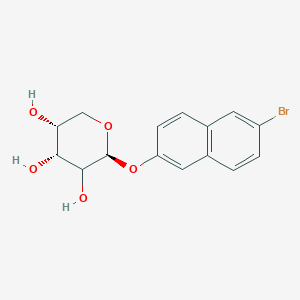
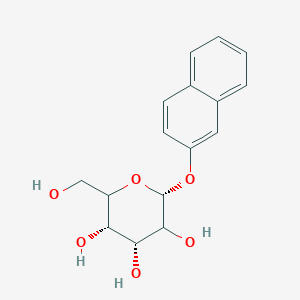


![4-methyl-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one](/img/structure/B7839079.png)


